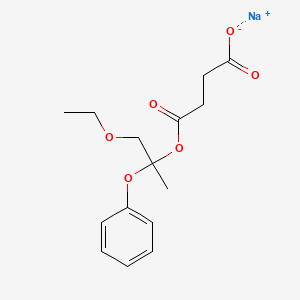
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is an organic compound that belongs to the class of ethers and alcohols. It is characterized by the presence of both ethoxy and phenoxy groups attached to a propanol backbone, with a succinate moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate typically involves the reaction of 1-ethoxy-2-phenoxy-2-propanol with succinic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the ethoxy group and succinate moiety.
1-Ethoxy-2-propanol: Similar but lacks the phenoxy group and succinate moiety.
2-Phenoxyethanol: Similar but has a different backbone structure.
Uniqueness
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is unique due to the presence of both ethoxy and phenoxy groups along with the succinate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
63716-11-0 |
|---|---|
Molekularformel |
C15H19NaO6 |
Molekulargewicht |
318.30 g/mol |
IUPAC-Name |
sodium;4-(1-ethoxy-2-phenoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O6.Na/c1-3-19-11-15(2,20-12-7-5-4-6-8-12)21-14(18)10-9-13(16)17;/h4-8H,3,9-11H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ABIRUZQLXKXPPK-UHFFFAOYSA-M |
Kanonische SMILES |
CCOCC(C)(OC1=CC=CC=C1)OC(=O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


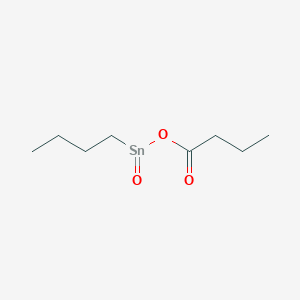
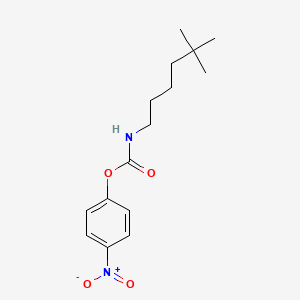
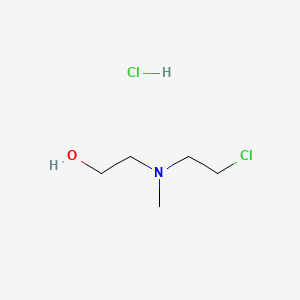
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)
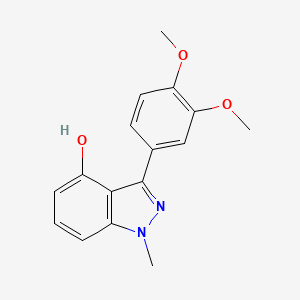
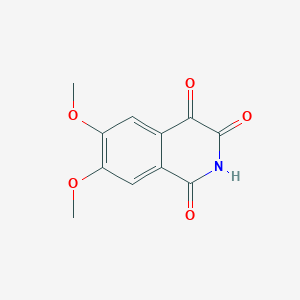
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
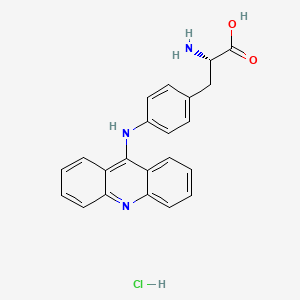
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
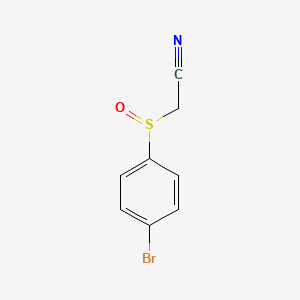
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
